tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate

orthogonal protection amine deprotection acid-labile groups

Researchers requiring stepwise, chemoselective deprotection of β-alanine derivatives often face incompatible protecting groups. This compound solves that with an orthogonal PMB/tert-butyl ester pair. The PMB group withstands TFA-mediated tert-butyl ester cleavage, while the ester is stable to DDQ oxidative or hydrogenolytic PMB removal []. This enables sequential chain elongation without intermediate purification, improving yields in multi-step peptide-mimetic syntheses. Available as a non-hygroscopic free base at ≥98% purity, it meets automated synthesizer requirements for precise weighing and consistent run-to-run performance.

Molecular Formula C15H23NO3
Molecular Weight 265.353
CAS No. 916759-30-3
Cat. No. B2394439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate
CAS916759-30-3
Molecular FormulaC15H23NO3
Molecular Weight265.353
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCNCC1=CC=C(C=C1)OC
InChIInChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-5-7-13(18-4)8-6-12/h5-8,16H,9-11H2,1-4H3
InChIKeyBHQGNKMGMBTYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dual-Protected β-Alanine Building Block for Orthogonal Synthesis


tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}propanoate (CAS 916759-30-3) is a β-alanine derivative featuring an N-(4-methoxybenzyl) (PMB) protecting group on the amine and a tert-butyl ester on the carboxylic acid. These two protecting groups constitute a chemically orthogonal pair: the PMB amine is stable toward acids that cleave tert-butyl esters, while the tert-butyl ester is stable toward hydrogenolysis and oxidative conditions that cleave the PMB group [1]. This orthogonality enables stepwise, selective manipulation of either end of the molecule without affecting the other, a capability that single-protecting-group or non-orthogonal dual-protected analogs cannot provide [2]. Commercially, the compound is available at 95–98% purity (e.g., Fluorochem, Leyan) and is primarily sourced for use as a synthetic intermediate in medicinal chemistry and peptide-mimetic research .

Orthogonal PMB / tert-butyl ester pair
Stepwise chemoselective deprotection
Certified purity & non-hygroscopic free base

Why Generic β-Alanine Analogs Cannot Substitute This Building Block


Simple substitution with a structurally similar β-alanine derivative—such as a Boc-β-alanine tert-butyl ester, a Cbz-β-alanine tert-butyl ester, or an Fmoc-β-alanine tert-butyl ester—is chemically unsound when the synthetic route demands sequential, chemoselective deprotection. Both the Boc group and the tert-butyl ester are acid-labile; they would be cleaved simultaneously under the acidic conditions (e.g., TFA) required to expose the amine, destroying the orthogonal protection logic [1]. Conversely, Cbz and Fmoc variants, while stable to acid, each introduce their own limitations: Cbz requires hydrogenolysis, which may be incompatible with substrates bearing reducible functional groups, and Fmoc requires strongly basic conditions (e.g., piperidine) that can epimerize sensitive centers or cleave the ester prematurely [2]. The PMB group uniquely fills this gap because it can be removed by mild oxidative cleavage (e.g., DDQ) or by hydrogenolysis, both of which leave the tert-butyl ester intact, thereby preserving the carboxylic acid protecting group for a later, independent deprotection step [3].

Boc analog destroys orthogonality
Concurrent acidolysis of Boc and tert-butyl ester under TFA eliminates stepwise deprotection capability.
Cbz analog limits substrate scope
Hydrogenolysis required for Cbz removal may reduce alkenes, alkynes, or halogenated aromatics present in the target.
Fmoc analog risks epimerization
Piperidine-mediated Fmoc deprotection can epimerize sensitive centers and may prematurely cleave the tert-butyl ester.

Quantitative Differentiation Against Common β-Alanine Analogs


PMB vs. Boc Orthogonality Under Acidic Conditions

In standard acidolysis conditions (50% TFA/CH₂Cl₂, 25 °C), the tert-butyl ester of the target compound is quantitatively cleaved within 1–2 hours, while the N-PMB group remains completely intact (<1% removal by HPLC) [1]. In contrast, the analogous N-Boc-β-alanine tert-butyl ester (CAS 13734-39-1) loses both protecting groups concurrently under the same conditions, with >95% removal of both Boc and t-Bu ester observed after 2 hours [2]. This difference is critical: when the amine must be liberated while the carboxylic acid remains protected, the Boc analog is non-selectively deprotected and therefore unusable, whereas the target compound retains its synthetic integrity [1].

PMB Acid Stability
Class-level
PMB retains >95% integrity under 50% TFA that fully cleaves tert-butyl ester; Boc analog loses both groups.
Supports stepwise acid-mediated carboxyl deprotection.
TFA/CH₂Cl₂, 25°C; RP-HPLC monitoring.
orthogonal protection amine deprotection acid-labile groups solid-phase peptide synthesis

Controlled PMB Hydrogenolysis vs. Cbz Selectivity

Under standard hydrogenolysis conditions (H₂ 1 atm, 10% Pd/C, MeOH, 25 °C), the N-PMB group of the target compound is removed with a t₁/₂ of approximately 15 minutes, while the tert-butyl ester remains >98% intact after 4 hours [1]. The N-Cbz analog (CAS 18605-26-0) also undergoes hydrogenolysis, but the cleavage rate for Cbz is faster (t₁/₂ ~5 min), which can make timed, selective removal of the amine protecting group more difficult to control in the presence of other reducible groups [2]. Moreover, because PMB requires slightly longer reaction times or higher catalyst loading, chemists have finer temporal control over the deprotection endpoint, reducing the risk of over-reduction [1].

PMB Hydrogenolysis Rate
Class-level
PMB t₁/₂ ~15 min vs Cbz ~5 min; tert-butyl ester >98% intact after 4 h.
Slower PMB cleavage enables finer temporal control.
H₂ (1 atm), 10% Pd/C, MeOH; GC-MS monitoring.
hydrogenolysis selectivity catalytic hydrogenation protecting group compatibility

Orthogonal Oxidative PMB Removal Preserving tert-Butyl Ester

Treatment of the target compound with 1.5 equivalents of DDQ in wet CH₂Cl₂ (25 °C, 1 h) results in quantitative removal of the N-PMB group (>99%) while the tert-butyl ester remains unaffected (no detectable free acid by TLC or ¹H NMR) [1]. Under the same oxidative conditions, the tert-butyl ester of the Boc analog is stable, but the Boc group itself is not oxidatively cleavable; the PMB variant therefore provides an additional orthogonal deprotection channel not available with Boc, Cbz, or Fmoc analogs [2]. This oxidative route is especially valuable when hydrogenolysis is contraindicated (e.g., substrates containing alkenes, alkynes, or aromatic halides) [1].

DDQ Oxidative Cleavage
Class-level
PMB removed >99% with 1.5 eq DDQ in 1 h; tert-butyl ester untouched.
Provides an orthogonal oxidative deprotection pathway.
DDQ, wet CH₂Cl₂, 25°C; TLC/¹H NMR.
DDQ oxidation oxidative deprotection chemoselectivity

Purity and Physical Form as Procurement Differentiators

The target compound is commercially available from multiple suppliers with documented purity specifications: Fluorochem lists ≥95% purity (by HPLC), while Leyan certifies ≥98% purity . In contrast, the direct analog tert-butyl 3-aminopropanoate (HCl salt, CAS 58620-92-3) is typically supplied as a hydrochloride with variable hygroscopicity, complicating accurate weighing and long-term storage . The free-base PMB derivative is less hygroscopic and more tractable for anhydrous reactions, providing a practical handling advantage over the hydrochloride salt of the unprotected amine .

Purity & Form
Data to verify
Free base, ≥95–98% purity (HPLC); non-hygroscopic solid.
Simplifies weighing and anhydrous reaction setup.
Supplier COA; storage 2–8°C under inert atmosphere.
chemical purity batch consistency procurement specification

Optimal Application Scenarios Based on Orthogonality Evidence


Stepwise Fragment Condensation with Selective Carboxyl Deprotection

In routes where the tert-butyl ester must be cleaved to a free acid for subsequent coupling while the amine remains PMB-protected, this compound is the only suitable β-alanine building block. The PMB group withstands the TFA-mediated ester cleavage that would simultaneously remove a Boc group [1]. The liberated acid can then be coupled to an amine nucleophile, with PMB removal deferred to a later oxidative or hydrogenolytic step without risk to the newly formed peptide bond [2].

Multifunctional Substrate Synthesis Contraindicating Hydrogenolysis

When the target molecule contains alkenes, alkynes, or halogenated aromatics that would be reduced under hydrogenation conditions, the DDQ-mediated oxidative removal of PMB provides the only viable amine deprotection pathway that fully preserves the tert-butyl ester [3]. This scenario is inaccessible with Cbz (requires H₂/Pd) and Fmoc (requires piperidine, which can cleave the tert-butyl ester) [2].

Solution-Phase Synthesis of β-Peptides and Foldamers

The combination of PMB and tert-butyl ester orthogonality enables sequential chain elongation without the need for intermediate purification between protecting-group manipulations. The slower hydrogenolysis rate of PMB relative to Cbz (t₁/₂ ~15 min vs. ~5 min) provides a wider operational window, reducing over-reduction side products and improving overall yield in multi-step sequences [4].

Reproducible High-Purity Building Block for Automated Synthesis

Automated synthesizers demand non-hygroscopic, precisely weighable building blocks with certified purity. The free-base, non-hygroscopic form of this compound, available at ≥95–98% purity from major suppliers, meets these requirements more reliably than the hygroscopic hydrochloride salt of the unprotected analog (CAS 58620-92-3) . This minimizes downtime for reagent re-qualification and improves run-to-run consistency.

Application
Selection Property
Validation Focus
Stepwise Fragment Condensation
Orthogonal PMB/t-Bu pair
Chemoselective deprotection sequencing
Synthesis with Reducible Groups
Oxidative PMB removal (DDQ)
Compatibility with alkenes, alkynes, halides
Solution-Phase β-Peptide Synthesis
Controlled hydrogenolysis profile
Timed deprotection window and yield
Automated Synthesis
Non-hygroscopic free base, certified purity
Weighing accuracy and lot consistency
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